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molecular formula C11H28O2Si2 B8666080 3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl- CAS No. 54494-06-3

3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl-

Cat. No. B8666080
M. Wt: 248.51 g/mol
InChI Key: DZEKMCMJHKVBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243025

Procedure details

1,5-Pentanediol (65 g, 0.62 mol) was placed in a 500 mL 3-necked RB flask and treated with 0.4 mL trimethylsilyl chloride. A portion of HMDS (ca. 20 mL) was added, and an exothermic reaction took place as the mixture became homogeneous. The remainder of the HMDS (130 mL, 0.71 mol total) was added at a controlled rate (ca. 3-5 mL/min), maintaining the reaction temperature at ca. 50° C. Heating was continued at 100° C. (1 h), and 150° C. (2.5 h). GC analysis (method 1) revealed excess HMDS and one product. Distillation provided 139 g of colorless oil, bp 47°-49° C./0.1 mm. 1H NMR (CDCl3): 3.60 (t, J=7Hz, 4H), 1.57 (m, 4H), 1.40 (m, 2H), 0.12 (s, 18H), consistent with the assigned structure.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:8][Si:9](Cl)([CH3:11])[CH3:10]>C[Si](N[Si](C)(C)C)(C)C>[Si:9]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:7][Si:9]([CH3:11])([CH3:10])[CH3:8])([CH3:11])([CH3:10])[CH3:8]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(CCCCO)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
C[Si](C)(C)N[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was continued at 100° C.
CUSTOM
Type
CUSTOM
Details
(1 h), and 150° C. (2.5 h)
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C)OCCCCCO[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 139 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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